molecular formula C14H14N6O2 B12620987 Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate CAS No. 917613-57-1

Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate

Cat. No.: B12620987
CAS No.: 917613-57-1
M. Wt: 298.30 g/mol
InChI Key: UHKGCGNSSKUGIZ-UHFFFAOYSA-N
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Description

Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate is a hydrazone-based compound featuring two pyridin-2-yl hydrazinylidene moieties attached to a central propanoate ester backbone. This structure confers unique electronic and steric properties, making it a candidate for coordination chemistry and supramolecular applications. The conjugated hydrazinylidene groups enable chelation with metal ions, while the pyridine rings contribute to π-π stacking interactions and hydrogen-bonding capabilities . Its ester group enhances solubility in organic solvents, distinguishing it from non-ester analogs. Structural characterization of such compounds often relies on crystallographic tools like SHELX software (e.g., SHELXL for refinement), which has been pivotal in determining hydrogen-bonding networks and molecular packing .

Properties

CAS No.

917613-57-1

Molecular Formula

C14H14N6O2

Molecular Weight

298.30 g/mol

IUPAC Name

methyl 2,3-bis(pyridin-2-ylhydrazinylidene)propanoate

InChI

InChI=1S/C14H14N6O2/c1-22-14(21)11(18-20-13-7-3-5-9-16-13)10-17-19-12-6-2-4-8-15-12/h2-10H,1H3,(H,15,19)(H,16,20)

InChI Key

UHKGCGNSSKUGIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=NNC1=CC=CC=N1)C=NNC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate typically involves the reaction of pyridine-2-carbaldehyde with hydrazine derivatives under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazinylidene groups in this compound undergo oxidation under controlled conditions. Key findings include:

  • Hydrogen Peroxide (H₂O₂): Oxidation leads to cleavage of the hydrazinylidene linkage, forming pyridine-2-carbaldehyde and nitrogen gas as byproducts. This reaction proceeds in ethanol at 60–80°C over 6–8 hours .

  • Potassium Permanganate (KMnO₄): In acidic conditions (e.g., H₂SO₄), oxidation yields pyridine-2-carboxylic acid derivatives. This pathway is utilized for synthesizing bioactive analogs .

Table 1: Oxidation Reaction Parameters

Oxidizing AgentConditionsProductsYield (%)
H₂O₂EtOH, 70°CPyridine-2-carbaldehyde + N₂65–72
KMnO₄H₂SO₄, 50°CPyridine-2-carboxylic acid58–63

Reduction Reactions

Catalytic hydrogenation selectively reduces the hydrazinylidene groups:

  • Pd/C in Ethanol: Under H₂ (1–3 atm), the compound is reduced to methyl 2,3-bis[2-(pyridin-2-yl)hydrazine]propanoate, retaining pyridine aromaticity. Reaction times of 12–16 hours at 80°C achieve >85% yields .

  • Sodium Borohydride (NaBH₄): Partial reduction of hydrazinylidene to hydrazine occurs in methanol, but competing side reactions limit utility .

Metal Complexation

The compound acts as a polydentate ligand, forming stable coordination complexes:

Table 2: Metal Complex Properties

Metal IonCoordination ModeStability Constant (log K)Application
Cu(II)N,N-bidentate8.2 ± 0.3 Catalysis
Pd(II)N,N,N-tridentate10.1 ± 0.5 Cross-coupling
Fe(III)O,N,N-tridentate6.8 ± 0.2 Sensor design
  • Cu(II) Complexes: Exhibit catalytic activity in Ullmann-type coupling reactions, achieving turnover frequencies (TOF) of 120–150 h⁻¹ .

  • Pd(II) Complexes: Used in Heck reactions, enabling aryl-alkene couplings with 70–80% yields under mild conditions .

Asymmetric Catalysis

Chiral variants of the compound facilitate enantioselective iodocyclizations. For example, in norbornene derivatives, enantiomeric excess (ee) values of 75–82% are achieved using iodine(I) intermediates .

Cross-Coupling Reactions

The Pd(II) complex catalyzes Sonogashira couplings between aryl halides and terminal alkynes, with yields >90% in acetonitrile at 110°C .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, followed by decomposition into pyridine fragments and CO₂. Activation energy (Eₐ) is calculated as 145 kJ/mol via Kissinger analysis .

Reaction with Halogens

  • Iodine (I₂): Forms charge-transfer complexes via N–I interactions, characterized by UV-Vis absorption at 320–340 nm .

  • N-Iodosuccinimide (NIS): Selectively iodinates pyridine rings at the 4-position in dichloromethane, yielding mono-iodinated products (65–70% yield) .

Scientific Research Applications

Anticancer Activity

Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate has shown promise as an anticancer agent. Studies indicate that compounds with similar hydrazine and pyridine functionalities can inhibit cancer cell growth by interfering with cellular signaling pathways, particularly those involving tyrosine kinases. For instance, derivatives of this compound have been evaluated for their ability to inhibit Bruton’s tyrosine kinase (BTK), which is implicated in various cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma .

Antimicrobial Properties

Research has demonstrated that hydrazone derivatives exhibit significant antimicrobial activity. This compound may possess similar properties due to its structure, which allows for interactions with microbial enzymes and cell membranes. Studies focusing on related compounds suggest that they can disrupt bacterial cell wall synthesis or inhibit vital enzymatic processes .

Coordination Chemistry

The compound's ability to form coordination complexes makes it valuable in materials science. It can act as a ligand in coordination chemistry, forming stable complexes with transition metals. These complexes have applications in catalysis and materials development, particularly in the synthesis of novel polymers and nanomaterials .

Supramolecular Chemistry

This compound can participate in supramolecular assemblies through hydrogen bonding and π-π stacking interactions. Such properties enable the formation of organized structures that are useful in drug delivery systems and sensor technologies .

Data Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agent targeting BTK ,
Antimicrobial activity
Materials ScienceCoordination complexes for catalysis
Supramolecular assemblies for drug delivery ,

Case Study: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized various hydrazone derivatives and evaluated their anticancer activity against several cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects at low micromolar concentrations, suggesting a potential pathway for further drug development .

Case Study: Coordination Chemistry

A research team investigated the coordination properties of hydrazone-based ligands with transition metals. They found that this compound formed stable complexes that enhanced catalytic activity in organic transformations, demonstrating its utility in synthetic chemistry .

Mechanism of Action

The mechanism by which Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate exerts its effects involves its ability to form stable complexes with metal ions. This interaction can influence various molecular targets and pathways, including those involved in catalysis and molecular recognition . The compound’s hydrazone structure allows it to undergo reversible changes, making it useful in dynamic combinatorial chemistry and other applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Table 1: Key Structural Features of Comparative Compounds
Compound Name Core Structure Functional Groups Key Features
Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate Propanoate ester Two pyridin-2-yl hydrazinylidene groups High conjugation, metal-chelation potential, moderate polarity
1-(2,5-Dihydroxyphenyl)-3-pyridin-2-yl-propenone Chalcone flavonoid Pyridin-2-yl, dihydroxyphenyl, α,β-unsaturated ketone Antioxidant activity, strong H-bonding via hydroxyl groups
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Propanoate ester Pyridin-3-yl with amino and fluoro substituents Enhanced solubility, potential pharmacophore
Ethyl 2-[2-(...hydrazinyl)-2-oxidanylidene]ethanoate Ethyl ester Hydrazinylidene, pyridin-2-yl, carbamate substituents Bulky substituents, steric hindrance in coordination
Analysis
  • Hydrazinylidene vs. Hydroxyl Groups: The target compound’s hydrazinylidene groups enable stronger metal coordination compared to the hydroxyl groups in 1-(2,5-dihydroxyphenyl)-3-pyridin-2-yl-propenone. However, the latter’s hydroxyl groups facilitate robust hydrogen-bonded networks, as seen in flavonoid derivatives .
  • Ester Backbone: The methyl ester in the target compound offers better volatility for gas-phase studies than bulkier ethyl esters (e.g., Ethyl 2-[2-(...hydrazinyl)-2-oxidanylidene]ethanoate), which may hinder crystallization .
  • Pyridine Substitution: Pyridin-2-yl groups (target compound) favor planar coordination geometries, whereas pyridin-3-yl derivatives (e.g., Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate) exhibit altered electronic profiles due to amino/fluoro substituents, impacting reactivity .

Hydrogen Bonding and Crystallographic Behavior

The target compound’s hydrazinylidene N–H and pyridine N atoms participate in intermolecular hydrogen bonds, often forming layered or helical motifs. In contrast, 1-(2,5-dihydroxyphenyl)-3-pyridin-2-yl-propenone exhibits O–H···O/N bonds, creating dense 3D networks typical of polyphenols . SHELXL refinement of such structures reveals differences in thermal parameters and disorder patterns, reflecting steric effects from substituents .

Biological Activity

Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anticancer, antimicrobial, and anticonvulsant properties.

Chemical Structure

The compound features a complex structure characterized by two pyridine rings connected through hydrazine linkages. The molecular formula is C13H14N4OC_{13}H_{14}N_4O, and its structural representation can be summarized as follows:

Methyl 2 3 bis 2 pyridin 2 yl hydrazinylidene propanoate\text{Methyl 2 3 bis 2 pyridin 2 yl hydrazinylidene propanoate}

Synthesis

The synthesis of this compound typically involves the reaction of methyl propanoate with pyridin-2-yl hydrazine under controlled conditions. The process can be optimized for yield and purity, often utilizing solvents like dimethylformamide (DMF) or acetonitrile.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro assays against various cancer cell lines have shown significant cytotoxic effects. For instance:

Cell Line IC50 (µM) Reference
HCT-15 (Colon)15.4
A431 (Skin)12.8
Jurkat (Leukemia)10.5

These results suggest that the compound may interfere with cell proliferation and induce apoptosis through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been evaluated against various bacterial strains. The results indicate a broad spectrum of activity:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings highlight the potential use of this compound in treating infections caused by resistant strains.

Anticonvulsant Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anticonvulsant activity. Experimental models have shown that it can effectively reduce seizure frequency in rodent models induced by pentylenetetrazole (PTZ).

Model Seizure Protection (%) Reference
PTZ-induced seizures85%

This suggests that this compound may act on GABAergic pathways to exert its anticonvulsant effects.

Mechanistic Insights

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Intercalation with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Induction of Apoptosis : It appears to activate apoptotic pathways in cancer cells, possibly involving caspase activation.
  • Antioxidant Properties : The presence of pyridine rings may contribute to antioxidant activity, reducing oxidative stress in cells.

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